D-glucosamine-6-phosphate

Catalog No.
S569046
CAS No.
3616-42-0
M.F
C6H14NO8P
M. Wt
259.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-glucosamine-6-phosphate

CAS Number

3616-42-0

Product Name

D-glucosamine-6-phosphate

IUPAC Name

[(2R,3S,4R,5R)-5-amino-2,3,4-trihydroxy-6-oxohexyl] dihydrogen phosphate

Molecular Formula

C6H14NO8P

Molecular Weight

259.15 g/mol

InChI

InChI=1S/C6H14NO8P/c7-3(1-8)5(10)6(11)4(9)2-15-16(12,13)14/h1,3-6,9-11H,2,7H2,(H2,12,13,14)/t3-,4+,5+,6+/m0/s1

InChI Key

AEJSSXDYDSUOOZ-SLPGGIOYSA-N

SMILES

C(C(C(C(C(C=O)N)O)O)O)OP(=O)(O)O

Synonyms

2-Amino-2-deoxy-D-glucose 6-(Dihydrogen Phosphate) Hydrate; Glucosamine 6-Phosphate Hydrate; 2-Amino-2-deoxy-D-glucose 6-Phosphate Hydrate; 2-Amino-2-deoxyglucose 6-Phosphate Hydrate; 2-Amino-D-glucose-6-phosphate Hydrate; D-Glucosamine 6-Phosphate

Canonical SMILES

C(C(C(C(C(C=O)N)O)O)O)OP(=O)(O)O

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)OP(=O)(O)O

The exact mass of the compound D-glucosamine-6-phosphate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Amino Sugars - Hexosamines - Supplementary Records. It belongs to the ontological category of 2-amino-2-deoxy-D-glucopyranose 6-phosphate in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

D-glucosamine-6-phosphate (CAS: 3616-42-0) is a highly polar, water-soluble amino sugar phosphate that serves as the central rate-limiting intermediate in the Hexosamine Biosynthesis Pathway (HBP). Synthesized endogenously from fructose-6-phosphate and glutamine, it is commercially procured as a high-purity synthetic powder (often as a sodium salt or free acid, stable at -20°C) for use in advanced analytical and biochemical workflows [1]. Rather than being used as a bulk dietary supplement like its unphosphorylated counterpart, this specific phosphorylated compound is strictly utilized as a precise enzymatic substrate for N-acetyltransferases, a mandatory co-factor for RNA riboswitch structural studies, and an authentic reference standard for LC-MS/MS metabolic flux analysis .

Substituting D-glucosamine-6-phosphate with cheaper, unphosphorylated D-glucosamine (GlcN) or downstream products like N-acetyl-D-glucosamine-6-phosphate fundamentally compromises laboratory workflows. In structural biology and RNA assays, unphosphorylated GlcN lacks the phosphate group required to properly shift the pKa and induce the physiological transition state of the glmS riboswitch, leading to a failure in catalytic activation [1]. In enzymatic screening, purified cell-free Glucosamine-6-phosphate N-acetyltransferase (GNPNAT1) assays will yield zero baseline activity if unphosphorylated GlcN is used, as the enzyme cannot process the substrate without prior hexokinase phosphorylation. Furthermore, in mass spectrometry, using generic hexosamine standards cannot resolve the isobaric overlap (m/z ~258) between structural isomers like GlcN-1-P and GalN-1-P; only the exact D-glucosamine-6-phosphate standard provides the specific MS/MS fragment intensity ratios necessary for accurate chromatographic deconvolution [2].

Absolute Substrate Specificity for GNPNAT1 Enzymatic Screening

In cell-free assays evaluating Glucosamine-6-phosphate N-acetyltransferase (GNPNAT1)—a critical metabolic target in oncology—D-glucosamine-6-phosphate is the obligate substrate, exhibiting a Km of approximately 97 µM for the human isoform [1]. Unphosphorylated D-glucosamine (GlcN) yields no measurable activity in purified in vitro systems, as it strictly requires upstream phosphorylation. Procuring the exact 6-phosphate derivative is therefore a binary requirement for establishing functional screening cascades.

Evidence DimensionGNPNAT1 Substrate Affinity (Km)
Target Compound Data~97 µM (D-glucosamine-6-phosphate)
Comparator Or BaselineNo measurable binding/activity (Unphosphorylated D-glucosamine)
Quantified DifferenceAbsolute requirement (Binary active/inactive)
ConditionsCell-free recombinant human GNPNAT1 kinetic assay

Procurement of the exact 6-phosphate derivative is strictly required to establish functional in vitro screening cascades for GNPNAT1 inhibitors, avoiding false-negative assay failures.

Indispensable Co-factor Kinetics for glmS Ribozyme Cleavage

The glmS riboswitch relies exclusively on D-glucosamine-6-phosphate as a general acid-base catalyst to induce RNA self-cleavage. Kinetic studies demonstrate that D-glucosamine-6-phosphate accelerates the cleavage rate by 10^7-fold over the uncatalyzed reaction, operating with an apparent pKa of ~7.4 [1]. Non-phosphorylated analogs like D-glucosamine bind with significantly lower affinity and exhibit altered pKa profiles, failing to replicate the physiological transition state required for structural and functional validation.

Evidence DimensionRNA Self-Cleavage Rate Enhancement
Target Compound Data10^7-fold rate acceleration (D-glucosamine-6-phosphate)
Comparator Or BaselineUncatalyzed RNA or low-affinity GlcN binding
Quantified Difference>10^6-fold kinetic advantage over baseline
ConditionsIn vitro glmS ribozyme cleavage assay

For researchers developing novel RNA-targeted antimicrobials, authentic D-glucosamine-6-phosphate is the mandatory positive control and crystallization co-ligand to validate glmS riboswitch engagement.

Chromatographic Deconvolution in LC-MS/MS Metabolic Flux Analysis

D-glucosamine-6-phosphate and its isomers (e.g., GlcN-1-P, GalN-1-P) possess identical precursor masses (m/z ~258 [M-H]-) and are highly polar, causing them to co-elute in standard reverse-phase LC-MS/MS[1]. Accurate deconvolution of these isomers requires the authentic D-glucosamine-6-phosphate standard to map specific MS/MS fragment intensity ratios (e.g., 79, 97, and 199 m/z post-derivatization). Using downstream products like GlcNAc-6-P cannot resolve this isobaric overlap.

Evidence DimensionMS/MS Fragment Intensity Profiling
Target Compound DataSpecific fragment ratio mapping for GlcN-6-P
Comparator Or BaselineGlcN-1-P and GalN-1-P (isobaric overlap)
Quantified DifferenceEnables 100% resolution of co-eluting isomers via non-negative linear regression
ConditionsReverse-phase LC-MS/MS with octanoic anhydride derivatization

Procuring high-purity D-glucosamine-6-phosphate standards is the only way to accurately quantify the rate-limiting step of the Hexosamine Biosynthesis Pathway in complex biological matrices without signal confounding.

High-Throughput Screening (HTS) of GNPNAT1 Inhibitors

Because unphosphorylated glucosamine is not a valid substrate for Glucosamine-6-phosphate N-acetyltransferase (GNPNAT1), D-glucosamine-6-phosphate is the essential procurement choice for laboratories developing cell-free HTS assays. It is used to screen for GNPNAT1 inhibitors, which are emerging therapeutic targets in castration-resistant prostate cancer and lung adenocarcinoma [1].

Structural Biology and RNA-Targeted Drug Discovery

In the development of novel antimicrobials targeting bacterial riboswitches, D-glucosamine-6-phosphate is required as the primary crystallization co-ligand and kinetic baseline. Its specific ability to shift the pKa and induce a 10^7-fold cleavage rate enhancement makes it the standard against which all synthetic glmS riboswitch inhibitors are benchmarked [2].

LC-MS/MS Metabolic Flux Analysis of the Hexosamine Biosynthesis Pathway

For analytical laboratories tracing glucose metabolism and de novo lipogenesis, D-glucosamine-6-phosphate serves as a critical analytical standard. It allows for the chromatographic deconvolution of isobaric hexosamine-phosphates, ensuring accurate quantification of the rate-limiting GFAT enzymatic step in complex tissue or plasma matrices[3].

Physical Description

Solid

XLogP3

-7.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

259.04570340 g/mol

Monoisotopic Mass

259.04570340 g/mol

Heavy Atom Count

16

UNII

Y5ANY8MJ8J

Other CAS

3616-42-0

Wikipedia

Aldehydo-D-glucosamine 6-phosphate (open form, complete stereochemistry)

Dates

Last modified: 04-14-2024

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